molecular formula C9H10N2O2S B5758055 5-acetyl-2-mercapto-6-methylnicotinamide

5-acetyl-2-mercapto-6-methylnicotinamide

Cat. No.: B5758055
M. Wt: 210.26 g/mol
InChI Key: QCLMCGNJKMSPMA-UHFFFAOYSA-N
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Description

5-Acetyl-2-mercapto-6-methylnicotinamide is a novel nicotinamide derivative that serves as a key synthetic intermediate and bioactive scaffold in medicinal chemistry research. This compound is of significant interest in anticancer agent development, building upon established research into related pyridine and pyridinethione structures. Studies on analogous compounds have demonstrated potent antiproliferative activity against human cancer cell lines, including hepatocellular carcinoma (HepG-2) and colorectal carcinoma (HCT-116), while showing notably lower cytotoxicity toward healthy human cell lines, suggesting a promising therapeutic window . The core nicotinamide (pyridine-3-carboxamide) structure is a precursor to essential cofactors like NAD+ and is known to play a crucial role in genomic stability and DNA repair processes . The strategic substitutions on the pyridine ring, including the acetyl, mercapto, and methyl groups, are designed to enhance the molecule's ability to interact with biological targets. Researchers utilize this compound as a versatile building block for synthesizing more complex heterocyclic systems, such as thienopyridines, which are privileged structures in drug discovery for their diverse pharmacological profiles . This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

5-acetyl-6-methyl-2-sulfanylidene-1H-pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S/c1-4-6(5(2)12)3-7(8(10)13)9(14)11-4/h3H,1-2H3,(H2,10,13)(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLMCGNJKMSPMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=S)N1)C(=O)N)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound Analogs

Compound Name CAS Number Substituents (Position) Key Functional Groups Similarity Score
This compound Not Provided Acetyl (5), Mercapto (2), Methyl (6) Thiol, Amide, Acetyl Reference
Methyl 6-chloro-2-methoxynicotinate 65515-32-4 Chloro (6), Methoxy (2), Methyl ester Ester, Methoxy, Chloro 0.91
5-Chloro-2-methoxynicotinic acid 54916-65-3 Chloro (5), Methoxy (2) Carboxylic acid, Methoxy 0.75
6-Chloro-2-methoxynicotinaldehyde 95652-81-6 Chloro (6), Methoxy (2), Aldehyde Aldehyde, Methoxy 0.82
2-Chloro-6-methoxypyridine-4-carboxylic Acid 15855-06-8 Chloro (2), Methoxy (6) Carboxylic acid, Methoxy 0.82
2-Amino-6-methylnicotinonitrile 84647-20-1 Amino (2), Methyl (6), Nitrile Amine, Nitrile Not Provided

Key Findings:

Functional Group Impact: Mercapto (-SH) vs. This difference may increase reactivity in redox environments .

Substituent Position Sensitivity: Methyl 6-chloro-2-methoxynicotinate (similarity score 0.91) shares substituents at positions 2 and 6 but replaces mercapto with methoxy and acetyl with a methyl ester. This substitution pattern suggests positional similarity but functional divergence, likely affecting solubility and metabolic stability . 2-Amino-6-methylnicotinonitrile (CAS 84647-20-1) shares the 6-methyl group but substitutes mercapto with amino and lacks the acetyl group. The amino group may improve water solubility compared to the thiol, but the nitrile introduces distinct reactivity .

Biological and Synthetic Implications :

  • Chlorinated analogs (e.g., 5-Chloro-2-methoxynicotinic acid) exhibit lower similarity scores (0.75–0.82) due to altered electronic profiles, which could reduce compatibility with thiol-sensitive biological targets .
  • The aldehyde group in 6-chloro-2-methoxynicotinaldehyde (CAS 95652-81-6) introduces electrophilic reactivity, contrasting with the acetyl group’s role as a hydrogen-bond acceptor in the target compound .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-acetyl-2-mercapto-6-methylnicotinamide, and what factors influence reaction yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from nicotinic acid derivatives. Key steps include:

  • Acetylation : Introducing the acetyl group via nucleophilic substitution or Friedel-Crafts acylation under anhydrous conditions.
  • Mercapto Group Incorporation : Thiolation using reagents like phosphorus pentasulfide (P₂S₅) or Lawesson’s reagent.
  • Methylation : Alkylation at the 6-position using methyl halides or dimethyl sulfate in basic media.
  • Factors affecting yield include reaction temperature (optimal range: 60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents .

Q. Which spectroscopic and chromatographic methods are optimal for confirming the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm acetyl (δ ~2.5 ppm for CH₃), mercapto (δ ~1.5–2.0 ppm for SH), and methyl substituents.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (C₉H₁₀N₂O₂S; theoretical m/z 210.05).
  • Infrared (IR) Spectroscopy : Peaks at ~1670 cm⁻¹ (C=O stretch) and ~2550 cm⁻¹ (S-H stretch).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment .

Q. How should this compound be stored to ensure stability, and what are its reactive hazards?

  • Methodological Answer :

  • Storage : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation of the mercapto group.
  • Reactivity : Avoid strong oxidizers (e.g., peroxides) and heavy metal ions (e.g., Cu²⁺, Fe³⁺) to prevent catalytic decomposition.
  • Safety : Use PPE (nitrile gloves, lab coat) and work in a fume hood due to potential acute toxicity (oral LD₅₀ ~300 mg/kg in rodents) .

Q. What is the proposed mechanism of action for this compound in enzyme inhibition studies?

  • Methodological Answer : The compound acts as a competitive inhibitor by binding to the active site of target enzymes (e.g., NAD-dependent deacetylases). The mercapto group forms reversible disulfide bonds with cysteine residues, while the acetyl group mimics endogenous acetylated substrates. Confirmatory assays include:

  • Kinetic Studies : Michaelis-Menten plots with varying substrate concentrations.
  • Docking Simulations : Molecular modeling using software like AutoDock Vina to validate binding affinity .

Advanced Research Questions

Q. How can factorial design be applied to optimize reaction conditions for synthesizing this compound?

  • Methodological Answer : A 2³ factorial design evaluates three factors: temperature (60°C vs. 80°C), solvent (DMF vs. THF), and catalyst loading (5% vs. 10% Pd/C). Responses include yield and purity.

  • Analysis : Use ANOVA to identify significant interactions (e.g., temperature × solvent, p < 0.05).
  • Outcome : Optimal conditions may involve THF at 70°C with 7.5% catalyst, balancing cost and efficiency .

Q. How can contradictory data on the compound’s anti-inflammatory activity be resolved?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., cell lines vs. in vivo models). Mitigation strategies:

  • Meta-Analysis : Pool data from independent studies (e.g., IL-6 suppression in RAW 264.7 macrophages vs. murine models).
  • Dose-Response Curves : Establish EC₅₀ values across models to identify potency thresholds.
  • Theoretical Frameworks : Link discrepancies to differences in bioavailability or metabolic pathways .

Q. What advanced techniques improve the regioselectivity of methylation in nicotinamide derivatives?

  • Methodological Answer :

  • Directed Ortho-Metalation : Use directing groups (e.g., amides) with LDA to control methyl group placement.
  • Microwave-Assisted Synthesis : Enhances reaction speed and selectivity (e.g., 10-minute runs at 100°C).
  • Isotopic Labeling : ¹³C-methyl groups tracked via NMR to confirm regiochemistry .

Q. How can structure-activity relationship (SAR) studies elucidate the role of the mercapto group in biological activity?

  • Methodological Answer :

  • Analog Synthesis : Prepare derivatives (e.g., 2-methoxy or 2-amine analogs) and compare IC₅₀ values.
  • Free Thiol Quantification : Use Ellman’s reagent (DTNB) to correlate thiol availability with activity.
  • Computational Modeling : Density Functional Theory (DFT) to calculate bond dissociation energies (BDE) for S-H groups, predicting antioxidant potential .

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